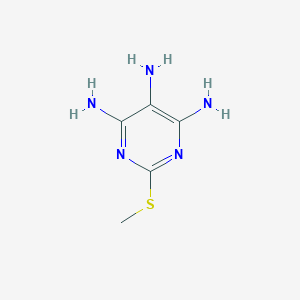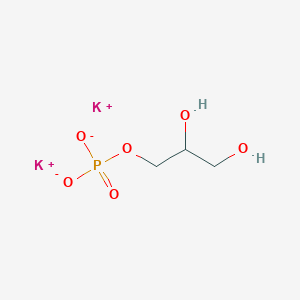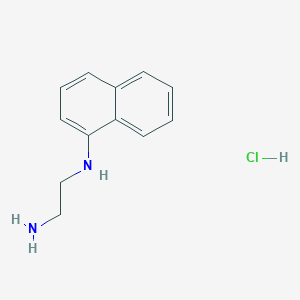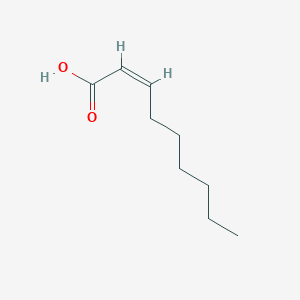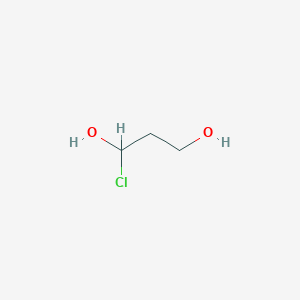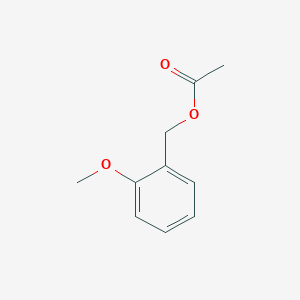
2-Propen-1-ol, 2-methyl-3-phenyl-
Übersicht
Beschreibung
“2-Propen-1-ol, 2-methyl-3-phenyl-” is an organic compound with the molecular formula C10H12O . It is also known by other names such as Cinnamyl alcohol, α-methyl-, Methyl cinnamic alcohol, α-Methylcinnamyl alcohol, and β-methylcinnamyl alcohol .
Synthesis Analysis
The synthesis of phenols, which are closely related to “2-Propen-1-ol, 2-methyl-3-phenyl-”, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “2-Propen-1-ol, 2-methyl-3-phenyl-” consists of a phenyl group attached to a propenol group with a methyl substitution . The IUPAC Standard InChI is InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7- .Physical And Chemical Properties Analysis
“2-Propen-1-ol, 2-methyl-3-phenyl-” has a molecular weight of 148.2017 . It has a boiling point of 288.7°C at 760 mmHg, a vapor pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 55.8±3.0 kJ/mol . It also has a flash point of 122.6±14.5 °C .Wissenschaftliche Forschungsanwendungen
Preparation of 5-methyl-4-phenyl-5-hexen-2-one
“2-Methyl-3-phenyl-2-propen-1-ol” has been used in the preparation of "5-methyl-4-phenyl-5-hexen-2-one" . This indicates that the compound can be used as a starting material in organic synthesis, particularly for the production of other complex organic compounds.
Cross-linking and Hydrogel Formation
Another interesting application of “2-Methyl-2-propen-1-ol” (MePro) is in the field of materials science. It has been reported that MePro can attach to hemicellulose acetylated galactoglucomannan (AcGGM) backbone, providing it with pendant sites that allow subsequent cross-linking and hydrogel formation . This suggests that the compound could be used in the development of new materials with unique properties, such as hydrogels.
Safety and Hazards
“2-Propen-1-ol, 2-methyl-3-phenyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-3-phenyl-2-propen-1-ol, also known as beta-Methylcinnamyl alcohol, is phosphine oxidases . Phosphine oxidases are enzymes that play a crucial role in the oxidation of phosphine, a process that can lead to the formation of harmful byproducts.
Mode of Action
2-Methyl-3-phenyl-2-propen-1-ol interacts with its target by bonding with the active sites of phosphine oxidases . This interaction inhibits the oxidation of phosphine, thereby reducing the formation of harmful byproducts.
Biochemical Pathways
The inhibition of phosphine oxidation by 2-Methyl-3-phenyl-2-propen-1-ol affects the biochemical pathway involving the production of harmful byproducts like hydrogen peroxide or superoxide . By inhibiting this pathway, the compound helps to mitigate the potential damage these byproducts could cause.
Result of Action
The primary result of 2-Methyl-3-phenyl-2-propen-1-ol’s action is the reduced formation of harmful byproducts like hydrogen peroxide or superoxide . This reduction can potentially mitigate the damage these byproducts could cause at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-phenyl-2-propen-1-ol. For instance, the compound should be handled with care to avoid exposure to dust, fume, gas, mist, vapors, or spray . It is recommended to use this compound only outdoors or in a well-ventilated area . Heat, sparks, open flames, and hot surfaces should be avoided .
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNAMUJRIZIXHF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-2-propen-1-ol | |
CAS RN |
1504-55-8 | |
| Record name | alpha-Methylcinnamic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | β-methylcinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-METHYLCINNAMIC ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




